molecular formula C10H9ClO3 B13611609 3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid

3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid

Cat. No.: B13611609
M. Wt: 212.63 g/mol
InChI Key: KLNIHVXVXSQZGF-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid is an organic compound with a molecular formula of C10H9ClO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chloro-2-methylbenzoyl chloride and malonic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products

    Oxidation: this compound can be oxidized to this compound.

    Reduction: Reduction yields 3-(4-Chloro-2-methylphenyl)-2-hydroxypropanoic acid.

    Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylphenoxyacetic acid: Similar in structure but with an ether linkage instead of a ketone group.

    2-(4-Chloro-2-methylphenyl)propanoic acid: Lacks the ketone group present in 3-(4-Chloro-2-methylphenyl)-2-oxopropanoic acid.

Uniqueness

This compound is unique due to the presence of both a ketone and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. Its specific substitution pattern on the phenyl ring also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)-2-oxopropanoic acid

InChI

InChI=1S/C10H9ClO3/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4H,5H2,1H3,(H,13,14)

InChI Key

KLNIHVXVXSQZGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=O)C(=O)O

Origin of Product

United States

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